molecular formula C23H26ClN3O3S B2731541 2-(3,4-dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride CAS No. 1216484-94-4

2-(3,4-dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride

Cat. No.: B2731541
CAS No.: 1216484-94-4
M. Wt: 459.99
InChI Key: NTSQRQAOQDIVLA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a synthetic small molecule featuring a hybrid scaffold combining a dimethoxyphenylacetamide core, a thiazole ring, and a tetrahydroisoquinoline moiety. Its hydrochloride salt form enhances solubility for in vitro and in vivo studies.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S.ClH/c1-28-20-8-7-16(11-21(20)29-2)12-22(27)25-23-24-19(15-30-23)14-26-10-9-17-5-3-4-6-18(17)13-26;/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSQRQAOQDIVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Coupling Reactions: The thiazole and dihydroisoquinoline intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the acylation of the coupled intermediate with 3,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carbonyl groups, resulting in the formation of thiazolidine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Thiazolidine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of bioactive molecules, as detailed below:

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Acetamide-thiazole-tetrahydroisoquinoline 3,4-Dimethoxyphenyl, tetrahydroisoquinolinylmethyl Likely optimized for receptor binding (e.g., CNS targets due to tetrahydroisoquinoline)
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) Benzothiazole-isoquinoline 5-Chloro-benzothiazole, phenyl-isoquinoline High purity (100%) and yield (81.48%); potential antimicrobial/anticancer applications
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide-thiazole 3,4-Dichlorophenyl Structural similarity to benzylpenicillin; used in coordination chemistry
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide 2,6-Diethylphenyl, methoxymethyl Herbicide; inhibits plant fatty acid elongation

Key Observations :

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to halogenated analogs (e.g., 4b with 5-Cl or 4d with 4-Br) . The tetrahydroisoquinolinylmethyl side chain differentiates the target from simpler thiazole-acetamides (e.g., ). This moiety is common in alkaloids and may confer affinity for neurotransmitter receptors (e.g., opioid or adrenergic receptors) .

Synthetic Efficiency: Benzothiazole-isoquinoline derivatives (e.g., 4b–4e) are synthesized via nucleophilic substitution with yields >79% .

Physicochemical Properties: Halogenated analogs (e.g., 4b: m.p. 248–251°C; 4d: m.p. 254–256°C) exhibit higher melting points than non-halogenated compounds due to stronger intermolecular forces . The target compound’s dimethoxy groups may lower its melting point, favoring solubility. The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .

Pharmacological Potential

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity: Benzothiazole-isoquinoline derivatives (e.g., 4b–4e) show moderate-to-high activity against bacterial strains, likely due to thiazole-mediated disruption of microbial enzymes .
  • CNS Targeting: Tetrahydroisoquinoline derivatives are known to interact with CNS receptors (e.g., dopamine D2 receptors), suggesting the target compound may have neuropharmacological applications .
  • Enzyme Inhibition : Substituted acetamides (e.g., alachlor) inhibit specific enzymes; the dimethoxy group in the target compound may enhance selectivity for human metabolic targets .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride represents a novel class of chemical entities with potential therapeutic applications. This article aims to summarize its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring which is known for its biological activity.
  • A tetrahydroisoquinoline moiety that contributes to its pharmacological properties.
  • A dimethoxyphenyl group that may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole and isoquinoline exhibit significant anticancer properties. For instance:

  • Compounds containing thiazole rings have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT15) cancers .
  • The structural similarity of our compound suggests potential efficacy against these cancer types.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds:

  • One study reported an IC50 value of 10.79 μM for a thiazole derivative against HEPG2 liver cancer cells, indicating strong antiproliferative activity .
  • Another derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells, showcasing the potential for our compound to exhibit comparable or enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of compounds like This compound can often be attributed to specific structural features:

  • The presence of electron-donating groups (such as methoxy) has been linked to increased potency against cancer cell lines.
  • The thiazole group is critical for maintaining the desired biological activity due to its role in enzyme inhibition.

Comparative Analysis Table

Compound NameTarget Cell LineIC50 ValueReference
Thiazole Derivative AHEPG210.79 μM
Thiazole Derivative BSK-MEL-24.27 µg/mL
Thiazole Isoquinoline CMCF-722.19 μM

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. For example, tetrahydroisoquinoline derivatives (a core structural motif here) are often synthesized via reductive amination or alkylation reactions using Pd/C or NaBH₄ as reducing agents . Solvent choice (e.g., DMF, ethanol) and catalysts (e.g., triethylamine) are critical for yield optimization. Reaction temperatures (e.g., reflux for 4–6 hours) and purification methods (e.g., silica gel chromatography with gradients of ethyl acetate/hexane) must be tailored to intermediates .

Q. How is structural characterization performed, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and stereochemistry, with typical shifts for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) . Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides absolute configuration data .

Q. What are the solubility and stability profiles under experimental conditions?

The compound’s solubility depends on pH and solvent polarity. It is likely soluble in DMSO or DMF but poorly in water. Stability studies should assess degradation under light, heat, and humidity. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is recommended to identify decomposition products .

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities with putative targets like enzymes or receptors. For example, the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in orexin receptors, as seen in structurally related antagonists . Density Functional Theory (DFT) calculations can optimize ligand conformations and predict electronic properties influencing reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Inconsistent results (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using controls like known inhibitors and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Meta-analyses of structure-activity relationship (SAR) data can identify confounding substituents .

Q. How are metabolism and toxicity profiles evaluated preclinically?

Use in vitro microsomal stability assays (human/rat liver microsomes) to assess metabolic half-life. CYP450 inhibition assays identify drug-drug interaction risks. Acute toxicity is tested in zebrafish or rodent models, monitoring biomarkers (e.g., ALT/AST for liver damage). Genotoxicity is evaluated via Ames tests .

Methodological Considerations

Q. What synthetic routes improve yield for scale-up?

Optimize stepwise reactions:

  • Amide coupling : Use carbodiimide reagents (EDC/HCl) with HOBt to minimize racemization.
  • Purification : Replace column chromatography with recrystallization for high-volume intermediates.
  • Catalysts : Screen alternatives like polymer-supported reagents to reduce waste .

Q. How do structural modifications influence pharmacokinetics?

Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance aqueous solubility. Fluorine substitution on aromatic rings can improve metabolic stability by blocking CYP450 oxidation sites. LogP calculations (via HPLC) guide lipophilicity adjustments for blood-brain barrier penetration .

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